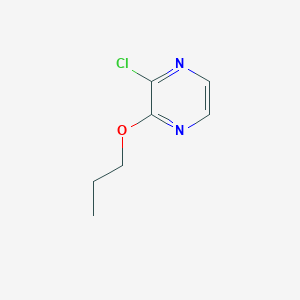
2-Chloro-3-propoxypyrazine
Descripción general
Descripción
2-Chloro-3-propoxypyrazine (2-CPP) is an organic compound belonging to the pyrazine family. It is a yellow colored liquid that is highly volatile, with a pungent odor. 2-CPP is used in a variety of applications, including as a flavoring agent, a dye, and a reagent. It is also used as a building block in the synthesis of a variety of compounds.
Aplicaciones Científicas De Investigación
Genotoxicity and Drug Development
Pyrazine derivatives have been explored for their pharmacological potential and genotoxicity, which is crucial for drug development. One study investigated the genotoxicity of a novel 5-HT2C receptor agonist derived from pyrazine for treating obesity, highlighting the importance of understanding metabolic activation and DNA interaction for safety and efficacy in drug design (Kalgutkar et al., 2007).
DNA Binding and Antimicrobial Properties
Research has also focused on the physicochemical and cytotoxic properties of pyrazine derivatives, including their ability to bind DNA. A study on 2-chloro-3-hydrazinopyrazine demonstrated its high affinity to DNA without exhibiting toxicity towards human dermal keratinocytes, suggesting potential for clinical applications and antimicrobial properties (Mech-Warda et al., 2022).
Chemical Synthesis and Antimicrobial Activity
The synthesis of novel pyrazine derivatives has been explored for their antimicrobial and anti-inflammatory activities. For example, the synthesis of pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety has shown promising antimicrobial and anti-inflammatory potential (Kendre et al., 2015).
Antitumor Activities
Pyrazine derivatives have been synthesized and evaluated for their antitumor activities, with some compounds exhibiting significant inhibitory effects on various cancer cell lines. This underscores the potential of pyrazine derivatives in developing new antitumor agents (Mohareb et al., 2012).
Propiedades
IUPAC Name |
2-chloro-3-propoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-5-11-7-6(8)9-3-4-10-7/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNVABIKMZSGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-propoxypyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)
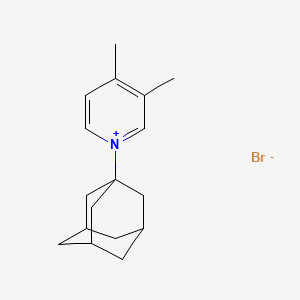



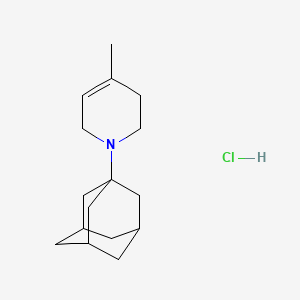
![3-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527160.png)

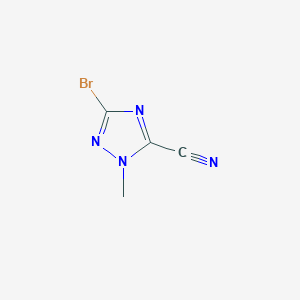
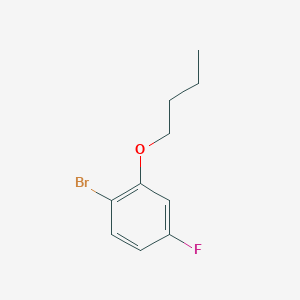

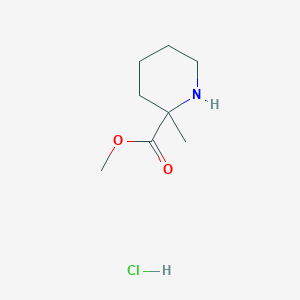
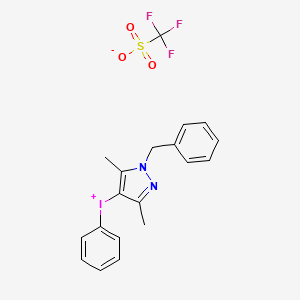
![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)